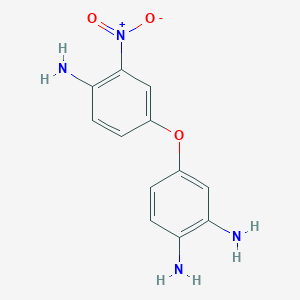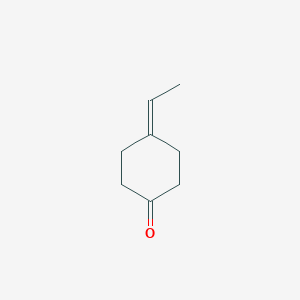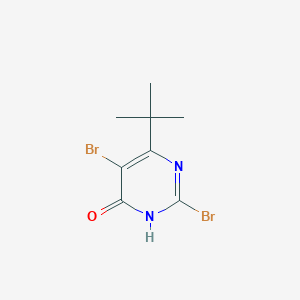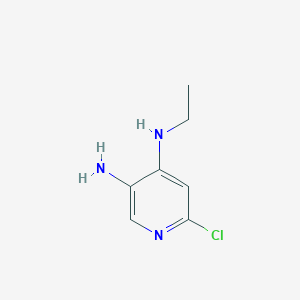![molecular formula C8H17ClOS B13893047 2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane](/img/structure/B13893047.png)
2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane is an organic compound with the molecular formula C7H15ClOS. This compound is characterized by the presence of a chloroethyl group, a sulfanyl group, and an ethoxy group attached to a methylpropane backbone. It is used in various chemical reactions and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane typically involves the reaction of 2-chloroethanol with 2-methylpropane-2-thiol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the carbon atom bearing the chlorine atom, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include 2-chloroethanol, 2-methylpropane-2-thiol, and a suitable base such as sodium hydroxide or potassium hydroxide.
化学反应分析
Types of Reactions
2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The chloroethyl group can be reduced to form an ethyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH), ammonia (NH3), or thiols are employed under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl derivatives.
Substitution: Hydroxyethyl, aminoethyl, or thioethyl derivatives.
科学研究应用
2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and as a cross-linking agent in protein chemistry.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane involves its interaction with nucleophiles and electrophiles. The chloroethyl group can undergo nucleophilic substitution reactions, while the sulfanyl group can participate in oxidation and reduction reactions. These interactions enable the compound to modify other molecules and participate in various chemical processes.
相似化合物的比较
Similar Compounds
2-{2-[(2-Chloroethyl)sulfonyl]ethoxy}ethanamine: Similar structure but contains a sulfonyl group instead of a sulfanyl group.
1-Chloro-2-[(2-{2-[(2-chloroethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethane: Contains additional ethoxy and sulfanyl groups.
Uniqueness
2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions. Its structure provides versatility in synthetic applications and makes it a valuable compound in research and industry.
属性
分子式 |
C8H17ClOS |
|---|---|
分子量 |
196.74 g/mol |
IUPAC 名称 |
2-[2-(2-chloroethylsulfanyl)ethoxy]-2-methylpropane |
InChI |
InChI=1S/C8H17ClOS/c1-8(2,3)10-5-7-11-6-4-9/h4-7H2,1-3H3 |
InChI 键 |
YVILEKRSPUANNH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OCCSCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3S,4S,5R,6S)-6-[(6-bromonaphthalen-2-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13892970.png)
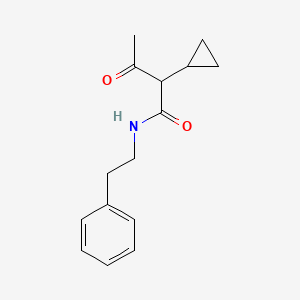
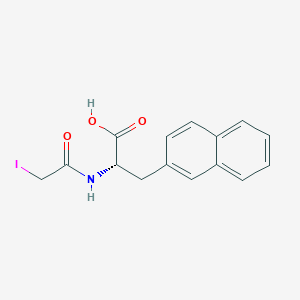
![1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanone](/img/structure/B13892991.png)
![2,17-Dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13893003.png)
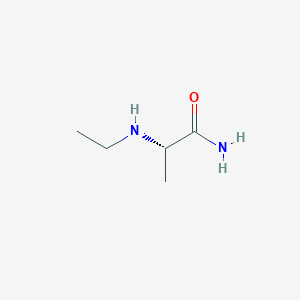
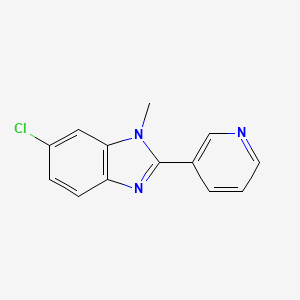
![Ethyl 4-[(quinolin-3-ylmethyl)amino]benzoate](/img/structure/B13893025.png)
![tert-butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate](/img/structure/B13893033.png)
